(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone
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Overview
Description
(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.47. The purity is usually 95%.
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Scientific Research Applications
Phenylpiperazine Derivatives: Therapeutic Potential
The molecular scaffold of phenylpiperazine, a component of “(4-Methylpiperazin-1-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone,” has been identified as versatile in medicinal chemistry. Phenylpiperazine derivatives have reached late-stage clinical trials for treating CNS disorders, proving the druglikeness of this scaffold. Despite being primarily associated with CNS structures, the versatility of phenylpiperazine allows for its use in other therapeutic areas. Adjustments in its basicity and aromatic ring substitution pattern could enhance pharmacokinetic and pharmacodynamic profiles, diversifying its application in medicine. This suggests a potential underutilization of phenylpiperazine derivatives in current research and highlights the possibility of extending their use beyond CNS disorders to other therapeutic fields through appropriate molecular modifications (Maia, Tesch, & Fraga, 2012).
Mechanism of Action
Target of Action
It is known that this compound has significant anti-inflammatory effects , suggesting that it may target inflammatory mediators or pathways.
Mode of Action
It has been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner This suggests that it may interact with pain receptors or pathways to inhibit the perception of pain
Biochemical Pathways
This compound appears to affect inflammatory pathways. It has been shown to reduce oedema formation and cell migration, decrease myeloperoxidase enzyme activity, and lower the levels of pro-inflammatory cytokines IL-1β and TNF-α . These effects suggest that it may inhibit the release or action of these inflammatory mediators, thereby reducing inflammation.
Pharmacokinetics
It has been shown to have an effect when administered orally at doses of 50, 100, or 200 mg/kg This suggests that it is likely to be well-absorbed and distributed throughout the body
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain. It has been shown to decrease the number of writhings induced by acetic acid, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . These effects suggest that it may have potential as a therapeutic agent for conditions involving inflammation and pain.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-18-9-11-20(12-10-18)17(21)19-8-7-16(22-14-13-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLTLBMOKLQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.